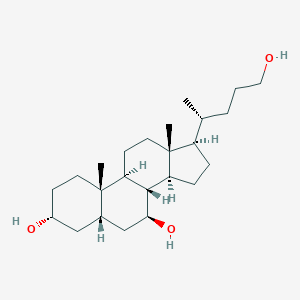

5beta-Cholane-3alpha,7beta,24-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like 5beta-cholestane-3alpha, 7alpha, 25-triol and its derivatives involves complex procedures starting from chenodeoxycholic acid, which is converted into various intermediates before finally achieving the desired triol. These processes include reactions with formic acid, thionyl chloride, diazomethane, and Wolff rearrangement among others, demonstrating the complexity of synthesizing bile alcohols and their derivatives (Cohen et al., 1975).

Molecular Structure Analysis

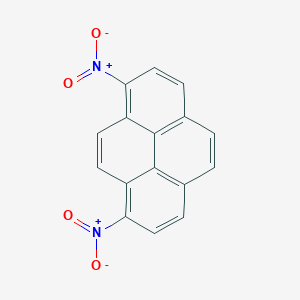

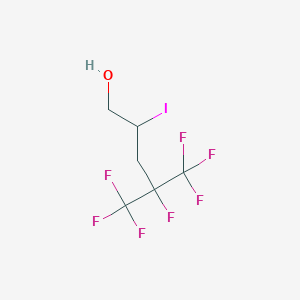

The molecular structure of 5beta-Cholane-3alpha,7beta,24-triol and related compounds is characterized by detailed spectroscopic analysis including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. These techniques allow for the determination of structural features such as the configuration of hydroxyl groups and the presence of specific functional groups that are critical for their biological activity.

Chemical Reactions and Properties

The chemical properties of 5beta-Cholane-3alpha,7beta,24-triol derivatives involve reactions such as hydroboration, oxidation, and dehydration. These reactions facilitate the modification of the molecular structure, leading to the synthesis of epimeric and stereoisomeric forms, which are useful for biological studies of bile acid biosynthesis (Dayal et al., 1978).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Disease Treatment

Research on various natural and synthetic compounds highlights the exploration of metabolic pathways, with a focus on treating metabolic diseases like diabetes, obesity, and their complications. For example, the identification and evaluation of plants used in traditional medicine reveal potential hypoglycemic activities, suggesting the relevance of natural compounds in regulating blood glucose levels, which could be a related area of interest for the application of 5beta-Cholane-3alpha,7beta,24-triol in metabolic disease treatment or management (A. Al-Aboudi & F. Afifi, 2011).

Drug Delivery Systems

In the domain of drug delivery, the exploration of chitosan as a carrier for antidiabetic drugs illustrates the ongoing efforts to enhance the efficacy and specificity of treatment modalities for metabolic diseases. Such research underlines the importance of innovative drug delivery systems, potentially implicating the use of specific compounds like 5beta-Cholane-3alpha,7beta,24-triol in targeted therapies or as part of complex treatment solutions (Sanjib Sarkar et al., 2020).

Molecular Mechanisms and Therapeutic Targets

Understanding the molecular mechanisms underlying metabolic diseases and identifying new therapeutic targets are crucial for developing effective treatments. Research into compounds with hypoglycemic, anti-inflammatory, and antioxidant properties, such as resveratrol, sheds light on the multi-target approach required to manage complex diseases. This approach could be relevant for studying the effects and applications of 5beta-Cholane-3alpha,7beta,24-triol in similar contexts, aiming at modulating metabolic pathways and improving health outcomes (Dandan Huang et al., 2020).

Propiedades

IUPAC Name |

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALQDLKWWSXMK-ULQOMZCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Cholane-3alpha,7beta,24-triol | |

CAS RN |

130593-75-8 |

Source

|

| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

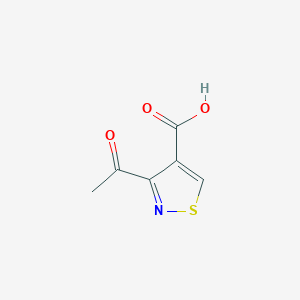

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

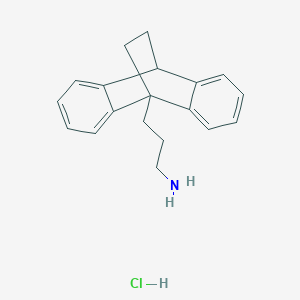

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

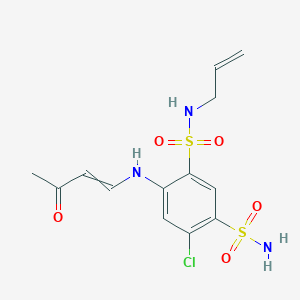

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

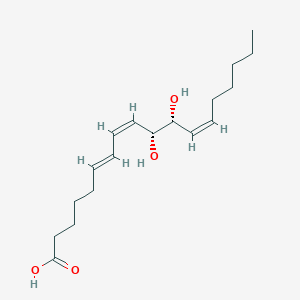

![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)